molecular formula C7H5N3O2 B1276999 2-azidobenzoic Acid CAS No. 31162-13-7

2-azidobenzoic Acid

Cat. No. B1276999
CAS RN: 31162-13-7
M. Wt: 163.13 g/mol
InChI Key: JCBWQNLTYXTHBZ-UHFFFAOYSA-N
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Patent
US07645785B2

Procedure details

Anthranilic acid (12.3 g, 90 mmol) was dissolved in a mixture of aqueous HCl (36%, 50 mL), H2O (100 mL), dioxane (50 mL) and methanol (50 mL) at 0° C. and treated dropwise with NaNO2 (7.6 g, 110 mmol) dissolved in H2O (50 ml) whereas the temperature of the reaction mixture was kept below 5° C. After 1 h at 0° C. the mixture was poured onto an icy solution of sodium acetate (26 g, 317 mmol) and sodium azide (15 g, 230 mmol) in ca. 300 ml of water. Repeated (ca. 3 times) extraction of the resulting suspension with ethylacetate, drying of the combined organic phases, and evaporation of the solvent gave (8.5 g, 58%) of 2-azido-benzoic acid. MS (ES+): 164 (M+H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[N-:20]=[N+:21]=[N-].[Na+]>Cl.O.O1CCOCC1.CO>[N:4]([C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])=[N+:20]=[N-:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5° C
EXTRACTION
Type
EXTRACTION
Details
(ca. 3 times) extraction of the resulting suspension with ethylacetate
CUSTOM
Type
CUSTOM
Details
drying of the combined organic phases, and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.